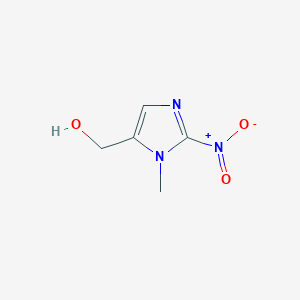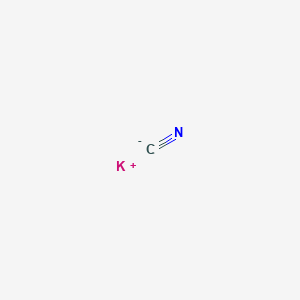
4-Oxocyclohexanecarbonitrile
Overview
Description
4-Oxocyclohexanecarbonitrile is an organic compound with the molecular formula C7H9NO. It is characterized by a cyclohexane ring with a ketone (oxo) group at the 4-position and a nitrile group at the carbon adjacent to the ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxocyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyanide sources under acidic or basic conditions. For instance, the reaction of cyclohexanone with sodium cyanide in the presence of a catalytic amount of acid can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the following steps:
Cyclohexanone Preparation: Cyclohexanone is prepared through the oxidation of cyclohexane.
Nitrile Formation: Cyclohexanone is then reacted with a cyanide source, such as sodium cyanide, under controlled temperature and pressure conditions to form this compound.
Chemical Reactions Analysis
Types of Reactions
4-Oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Oxocyclohexanecarboxylic acid.
Reduction: 4-Aminocyclohexanone.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxocyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Oxocyclohexanecarbonitrile depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: Lacks the nitrile group, making it less reactive in certain nucleophilic substitution reactions.
4-Cyanocyclohexanone: Similar structure but with the nitrile group directly attached to the cyclohexane ring.
4-Oxocyclohexanecarboxylic acid: An oxidized form of 4-Oxocyclohexanecarbonitrile.
Uniqueness
This compound is unique due to the presence of both a ketone and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWQJGMBIABGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481722 | |
| Record name | 4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34916-10-4 | |
| Record name | 4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxocyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the stereochemistry of reduced 4-oxocyclohexanecarbonitrile derivatives?
A: The stereochemistry of a molecule, in this case, the spatial arrangement of atoms around the newly formed chiral center upon reduction of the ketone, can significantly influence its biological activity. Different stereoisomers can exhibit varying interactions with biological targets, impacting their potency, selectivity, and overall efficacy. Understanding the stereochemical outcome of reactions involving this compound derivatives is crucial for developing compounds with desired pharmacological properties. The research paper "Substituted Phenylcycloalkanone類の還元-4-1-置換Phenyl-4-oxocyclohexanecarbonitrile類の還元成績体の立体化学" [] likely explores this aspect by examining the stereochemistry of the reduction products of various substituted phenylcyclohexanecarbonitriles.
Q2: How do soluble iridium catalysts contribute to the reduction of this compound derivatives?
A: Soluble iridium catalysts have emerged as powerful tools in organic synthesis, offering high activity and selectivity for various transformations, including the reduction of ketones. The paper "Substituted Phenylcycloalkanone類の還元-7-1-(m-Methoxyphenyl)-4-oxocyclohexanecarbonitrileの可溶性イリジウム触媒による還元-2-" [] likely focuses on the use of these catalysts for the reduction of 1-(m-Methoxyphenyl)-4-oxocyclohexanecarbonitrile. These catalysts can facilitate the addition of hydrogen to the carbonyl group in this compound, leading to the formation of the corresponding alcohol. The study might explore the influence of reaction conditions and catalyst structure on the efficiency and stereoselectivity of this reduction process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)

